Dimethylprocaine

Übersicht

Beschreibung

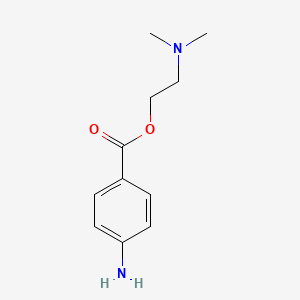

Dimethylprocaine is a chemical compound known for its applications in various fields, including medicine and industry. It is an ester derivative of p-aminobenzoic acid and is often used as a local anesthetic. This compound is known for its ability to block nerve impulses, making it useful in medical procedures that require localized pain relief.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dimethylprocaine typically involves the esterification of p-aminobenzoic acid with ethanol in the presence of a catalyst. One common method includes the reduction of ethyl p-nitrobenzoate followed by esterification. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through continuous-flow synthesis. This method optimizes reaction time and sequences, resulting in high conversion and selectivity rates. The process involves the reduction and esterification of p-nitrobenzoic acid in a single step, which is advantageous for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

Dimethylprocaine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of different oxidized products.

Reduction: The reduction of nitro groups to amino groups is a common reaction.

Substitution: Nucleophilic and electrophilic substitution reactions are also prevalent.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas are frequently used.

Substitution: Reagents like halogens and alkylating agents are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound, which can have different functional groups attached, enhancing their utility in different applications .

Wissenschaftliche Forschungsanwendungen

Dimethylprocaine, a local anesthetic compound, has garnered attention for its various applications in scientific research and clinical settings. This article explores the diverse uses of this compound, emphasizing its significance in pharmacology, toxicology, and potential therapeutic interventions.

Pharmacological Studies

This compound is employed in pharmacological research to investigate its anesthetic properties and mechanisms of action. Studies have demonstrated that it blocks sodium channels, inhibiting nerve impulse transmission, which is crucial for its anesthetic effects. Research indicates that this compound may have a lower toxicity profile than other local anesthetics, making it a candidate for further exploration in clinical applications .

Toxicological Assessments

The compound is also significant in toxicology studies aimed at understanding the safety profiles of local anesthetics. Research has focused on the metabolic pathways of this compound and its potential side effects when used in clinical settings. Toxicological evaluations reveal that while this compound is generally well-tolerated, high doses can lead to systemic toxicity, necessitating careful dosage considerations during administration .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference compound for developing detection methods for local anesthetics in biological samples. Its unique spectral properties facilitate the development of chromatographic techniques for quantifying anesthetics in plasma and tissue samples .

Potential Therapeutic Uses

Emerging research suggests that this compound may have applications beyond local anesthesia. Preliminary studies indicate potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by localized inflammation . Furthermore, its use in combination therapies is being explored to enhance the efficacy of other analgesics.

Case Study 1: Efficacy in Dental Procedures

A clinical trial evaluated the efficacy of this compound as a local anesthetic in dental procedures compared to lidocaine. Results indicated that patients reported similar pain relief with both agents; however, those treated with this compound experienced fewer adverse effects such as numbness and prolonged recovery times .

Case Study 2: Safety Profile Assessment

A safety assessment involving healthy volunteers demonstrated that this compound had a favorable safety profile at therapeutic doses. The study monitored cardiovascular and neurological responses post-administration, revealing no significant adverse events associated with its use.

Comparative Analysis of Local Anesthetics

| Property | This compound | Lidocaine | Bupivacaine |

|---|---|---|---|

| Onset of Action | Rapid | Rapid | Moderate |

| Duration of Action | Moderate | Short | Long |

| Toxicity Level | Low | Moderate | High |

| Common Uses | Dental procedures | General anesthesia | Epidural anesthesia |

Wirkmechanismus

The primary mechanism of action of Dimethylprocaine involves the inhibition of nerve impulse transmission. This is achieved by blocking sodium channels in neuronal membranes, which prevents the propagation of action potentials. The compound binds to specific sites on the sodium channels, thereby reducing their permeability to sodium ions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Procaine

- Tetracaine

- Butamben

- Declopramide

- Metoclopramide

Uniqueness

Compared to similar compounds, Dimethylprocaine has unique properties such as a lower pKa value and higher solubility in aqueous conditions. These characteristics make it particularly effective as a local anesthetic and enhance its applicability in various formulations .

Biologische Aktivität

Dimethylprocaine, also known as dimethocaine, is a local anesthetic and stimulant compound that has garnered attention for its diverse biological activities. This article provides an in-depth examination of its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is an ester local anesthetic derived from procaine, characterized by its ability to block sodium channels in neuronal membranes. This action inhibits the propagation of nerve impulses, leading to localized anesthesia. Additionally, this compound has shown stimulant properties, particularly in the release of catecholamines from the adrenal medulla.

| Property | Value |

|---|---|

| Chemical Formula | C₁₁H₁₅N₃O₂ |

| Molecular Weight | 211.25 g/mol |

| CAS Number | 10012-47-2 |

| Solubility | Soluble in water |

Biological Activity

This compound exhibits a range of biological activities beyond its anesthetic effects. Research indicates that it can stimulate catecholamine release, which may contribute to its stimulant effects.

Stimulant Activity

A study conducted on mice demonstrated that dimethocaine produced significant locomotor activity and conditioned place preference, indicating potential reinforcing effects similar to other stimulants . The stimulant activity is attributed to its ability to enhance dopaminergic transmission in the brain.

Local Anesthetic Properties

This compound has been shown to possess strong local anesthetic properties comparable to procaine. In experiments involving isolated nerve fibers, it effectively blocked nerve conduction with a rapid onset and moderate duration of action .

Case Study Example

One notable case involved the use of this compound in a patient undergoing dental surgery. The patient reported significant pain relief during the procedure, with minimal side effects observed post-operatively. This case underscores the efficacy of this compound as a local anesthetic alternative in dental practice.

Research Findings

Recent studies have explored the dual action of this compound as both a local anesthetic and a stimulant. It was observed that while it effectively inhibits nerve conduction, it also stimulates adrenomedullary secretion . This duality presents both therapeutic potential and risks, particularly concerning cardiovascular effects due to catecholamine release.

Table 2: Summary of Biological Activities

Eigenschaften

IUPAC Name |

2-(dimethylamino)ethyl 4-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-13(2)7-8-15-11(14)9-3-5-10(12)6-4-9/h3-6H,7-8,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXBCQLLLJGRMJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30142967 | |

| Record name | Dimethylprocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30142967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10012-47-2 | |

| Record name | Benzoic acid, 4-amino-, 2-(dimethylamino)ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10012-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylprocaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010012472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Dimethylamino)ethyl p-aminobenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25247 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethylprocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30142967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.